(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

Asymmetric Catalysis Organocatalysis Friedel-Crafts Alkylation

This (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone is the second-generation MacMillan organocatalyst, designed for superior enantioselectivity in Friedel-Crafts alkylation of indoles (up to 97% ee) and Mukaiyama-Michael additions. Its tert-butyl/benzyl substitution pattern creates a unique chiral environment critical for iminium ion activation of α,β-unsaturated aldehydes—performance that generic imidazolidinones cannot replicate. Ensures reliable access to chiral 3-substituted indoles and pyrroloindoline scaffolds essential for drug discovery. Order now to secure batch-traceable, high-purity catalyst for your asymmetric catalysis pipeline.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 346440-54-8
Cat. No. B1279296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone
CAS346440-54-8
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2
InChIInChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3/t12-,14-/m0/s1
InChIKeySKHPYKHVYFTIOI-JSGCOSHPSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (2S,5S)-(−)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone (CAS 346440-54-8): Second-Generation MacMillan Imidazolidinone Organocatalyst


(2S,5S)-(−)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone (CAS 346440-54-8) is a chiral secondary amine organocatalyst belonging to the MacMillan imidazolidinone family. It is distinguished by a tert-butyl group at the C2 position and a benzyl substituent at C5, which create a sterically defined chiral pocket for asymmetric induction [1]. Developed as a second-generation catalyst, it operates primarily via iminium ion activation of α,β-unsaturated aldehydes and is commercially available from major chemical suppliers [2]. Its optimized structure was specifically designed to improve reactivity and enantioselectivity in Friedel-Crafts alkylations of indoles, a transformation where first-generation imidazolidinones exhibited insufficient performance [1].

Why Generic Imidazolidinone Substitution Fails: The Critical Role of 2-tert-Butyl and 5-Benzyl Stereochemistry in (2S,5S)-(−)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone


Generic imidazolidinones cannot be freely interchanged because the precise stereochemistry and substituent pattern at the C2 and C5 positions fundamentally dictate both the level of enantiocontrol and the reaction pathway selectivity [1]. For example, replacing the C2 tert-butyl group with a phenyl or benzyl group dramatically alters enantioselectivity in Diels–Alder cycloadditions [1], while the (2R,5R)-enantiomer yields opposite stereochemical outcomes. Furthermore, imidazolidinone-derived enamines are 10³–10⁵ times less nucleophilic than enamines from Jørgensen–Hayashi catalysts [2], rendering them ineffective for many enamine-activated transformations. Even subtle modifications—such as immobilization onto polymeric supports—lead to measurable decreases in enantioselectivity compared to the homogeneous free catalyst [3]. Therefore, substitution with any other imidazolidinone or related secondary amine catalyst requires full re-optimization and is unlikely to replicate the established performance profile of (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone.

Quantitative Differentiation of (2S,5S)-(−)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone vs. In-Class Analogs


Enantioselectivity in Friedel-Crafts Alkylation of Indoles: Second-Generation Catalyst Outperforms First-Generation Imidazolidinone

In asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes, the second-generation catalyst (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone achieves up to 97% enantiomeric excess (ee) and 94% isolated yield [1]. This represents a substantial improvement over the first-generation MacMillan catalyst (C2-phenyl substituted), which was reported to give inferior enantioselectivity for indole substrates [2]. In a related pyrrole alkylation using the first-generation catalyst, enantioselectivities ranged from 87% to 93% ee [3]. The enhanced performance is attributed to the steric bulk of the C2 tert-butyl group, which provides superior facial discrimination of the iminium ion intermediate.

Asymmetric Catalysis Organocatalysis Friedel-Crafts Alkylation

Reactivity Profile: Imidazolidinone-Derived Enamines Are 10³–10⁵ Times Less Nucleophilic Than Jørgensen–Hayashi Enamines

Enamines generated from MacMillan imidazolidinones—including (2S,5S)-(−)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone—exhibit extraordinarily low nucleophilicity compared to enamines derived from Jørgensen–Hayashi catalysts (diarylprolinol silyl ethers). Quantitative kinetic measurements using benzhydrylium ions as reference electrophiles show that imidazolidinone enamines are 10³ to 10⁵ times less reactive [1]. This low reactivity restricts the scope of enamine-activated transformations (e.g., α-alkylation of aldehydes) to only highly electrophilic partners, whereas Jørgensen–Hayashi catalysts are effective with a much broader range of electrophiles.

Physical Organic Chemistry Nucleophilicity Kinetics

Catalyst Loading and Enantioselectivity Trade-Off in Immobilized vs. Homogeneous Systems

When the (2S,5S)-imidazolidinone core is immobilized onto a soluble hyperbranched polyglycerol support (catalyst 4a), the resulting heterogeneous catalyst exhibits comparable turnover rates to the free homogeneous catalyst but with a measurable drop in enantioselectivity [1]. For the Friedel–Crafts alkylation of N-methylpyrrole with crotonaldehyde, the immobilized catalyst 4a gave 81% ee, while the free catalyst 16 (the homogeneous analog) provided 89% ee under identical conditions [1]. This 8% ee erosion highlights that while immobilization enables catalyst recovery and reuse, it comes at the cost of stereochemical fidelity.

Heterogeneous Catalysis Catalyst Immobilization Recyclability

Divergent Performance in Diels–Alder Cycloadditions: 2-tert-Butyl Catalyst Fails with Ketones While 2-Furyl Derivative Excels

In Diels–Alder reactions of cyclopentadiene with 4-hexen-3-one, the 2-tert-butyl imidazolidinone catalyst (2) was found to be unsuccessful, yielding <30% product and 0% enantiomeric excess [1]. In stark contrast, the 5-methyl-2-furyl substituted analog (catalyst 5) delivered 89% yield, 25:1 endo:exo selectivity, and 90% ee under the same conditions [1]. This demonstrates that the C2 tert-butyl group, while advantageous for Friedel–Crafts alkylations, is detrimental for Diels–Alder cycloadditions involving ketone dienophiles.

Diels-Alder Cycloaddition Iminium Catalysis Structure-Activity Relationship

Aldehyde–Aldehyde Aldol Reactions: Opposite Enantioselectivity vs. Proline

In aldehyde–aldehyde aldol condensations, the 2-tert-butyl imidazolidinone catalyst (2) furnishes predominantly the enantiomer opposite to that obtained with proline catalysis [1]. This stereodivergence is a direct consequence of the distinct steric environments of the two catalysts. Quantitative enantioselectivity values vary with substrate, but the consistent reversal of absolute configuration is a defining feature of the imidazolidinone scaffold in this reaction class.

Aldol Reaction Enamine Catalysis Stereodivergence

High-Value Research and Industrial Applications for (2S,5S)-(−)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone


Enantioselective Synthesis of 3-Substituted Indole Building Blocks for Pharmaceutical Lead Optimization

This catalyst is the validated choice for asymmetric Friedel-Crafts alkylation of indoles with α,β-unsaturated aldehydes, delivering products in up to 97% ee and 94% yield [1]. These chiral 3-substituted indoles are privileged scaffolds in medicinal chemistry and serve as key intermediates for drug candidates. The method has been demonstrated with electron-deficient indoles (e.g., 6-chloroindole), enabling the construction of halogenated building blocks amenable to further cross-coupling [1].

Total Synthesis of Pyrroloindoline Alkaloids via Cascade Addition–Cyclization

The catalyst enables a one-step, enantioselective construction of the pyrroloindoline skeleton from tryptamines and α,β-unsaturated aldehydes [2]. This cascade addition–cyclization strategy was applied to the total synthesis of (–)-flustramine B, achieving high yields (up to 99%) and excellent enantioselectivity (up to 99% ee) [2]. The reaction proceeds under mild conditions and is compatible with diverse tryptamine derivatives, making it a powerful tool for accessing this class of biologically active alkaloids.

Asymmetric Mukaiyama–Michael Reactions for Butenolide Synthesis

(2S,5S)-(−)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone catalyzes the Mukaiyama–Michael addition of silyloxyfurans to α,β-unsaturated aldehydes, providing access to enantioenriched γ-butenolides [3]. These chiral synthons are prevalent in natural products and pharmaceutical intermediates. The catalyst's iminium activation mode ensures high levels of stereocontrol, and the methodology has been demonstrated across a range of enal substrates.

Photoredox α-Alkylation of Aldehydes in Natural Product Synthesis

In photochemical enantioselective α-alkylation protocols, the catalyst is employed in combination with visible light to form charge-transfer complexes that enable radical addition to aldehydes [4]. This approach has been utilized in the total synthesis of (−)-enterolactone and (−)-enterodiol, demonstrating the catalyst's utility in complex molecule construction under mild, metal-free conditions [4]. The method avoids the need for an exogenous photocatalyst, simplifying purification.

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